molecular formula C28H36N2O7 B3949522 1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate

Cat. No. B3949522
M. Wt: 512.6 g/mol
InChI Key: XOKIUTLMJQPSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate, commonly known as BRL-15572, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). NOP receptor is a G-protein-coupled receptor that is involved in the modulation of pain, anxiety, and stress responses. BRL-15572 has been extensively studied for its potential therapeutic applications in pain management, addiction, and mental disorders.

Mechanism of Action

BRL-15572 exerts its effects by selectively blocking the NOP receptor. The NOP receptor is widely distributed in the central nervous system and is involved in the modulation of pain, anxiety, and stress responses. By blocking the NOP receptor, BRL-15572 reduces the activity of the nociceptin/orphanin FQ system, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects
BRL-15572 has been shown to reduce pain sensitivity in various animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, BRL-15572 has been investigated for its potential anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

BRL-15572 is a selective antagonist of the NOP receptor, which makes it a valuable tool for studying the role of the NOP receptor in pain, addiction, and mental disorders. However, the use of BRL-15572 in laboratory experiments is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the study of BRL-15572. One area of interest is the development of more potent and selective NOP receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of BRL-15572 in pain management, addiction, and mental disorders. Additionally, the development of novel drug delivery systems that can improve the solubility and stability of BRL-15572 may enhance its pharmacological properties and increase its potential therapeutic value.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications. In preclinical studies, BRL-15572 has been shown to have analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. BRL-15572 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. In addition, BRL-15572 has been investigated for its potential anxiolytic and antidepressant effects.

properties

IUPAC Name

N-cyclopentyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3.C2H2O4/c1-30-25-17-21(11-12-24(25)31-19-20-7-3-2-4-8-20)18-28-15-13-22(14-16-28)26(29)27-23-9-5-6-10-23;3-1(4)2(5)6/h2-4,7-8,11-12,17,22-23H,5-6,9-10,13-16,18-19H2,1H3,(H,27,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKIUTLMJQPSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate
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1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate
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1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate

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